molecular formula C13H16ClN5OS2 B11382375 5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11382375
M. Wt: 357.9 g/mol
InChI Key: RXVNXMDNFWKPAC-UHFFFAOYSA-N
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Description

5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a carboxamide group, a thiadiazole ring, and a chlorinated sulfanyl group. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiadiazole ring: This step may involve the reaction of the pyrimidine intermediate with thiadiazole precursors under specific conditions.

    Chlorination and sulfanyl group addition:

    Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide include:

    5-chloro-2-(propan-2-ylsulfanyl)aniline: This compound shares the chlorinated sulfanyl group but lacks the pyrimidine and thiadiazole rings.

    N-(5-(propan-2-yl)-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: This compound contains the pyrimidine and thiadiazole rings but lacks the chlorinated sulfanyl group.

    2-(propan-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide: This compound is similar but lacks the chloro group.

The uniqueness of this compound lies in its combination of structural features, which may confer specific biological or chemical properties not found in the similar compounds.

Properties

Molecular Formula

C13H16ClN5OS2

Molecular Weight

357.9 g/mol

IUPAC Name

5-chloro-2-propan-2-ylsulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C13H16ClN5OS2/c1-6(2)11-18-19-13(22-11)17-10(20)9-8(14)5-15-12(16-9)21-7(3)4/h5-7H,1-4H3,(H,17,19,20)

InChI Key

RXVNXMDNFWKPAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC(C)C

Origin of Product

United States

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